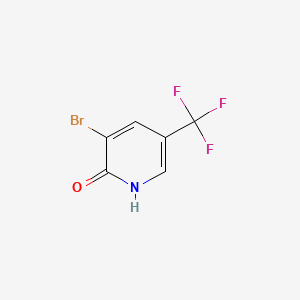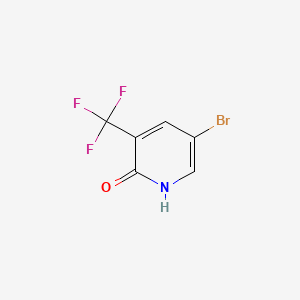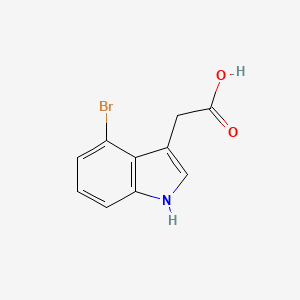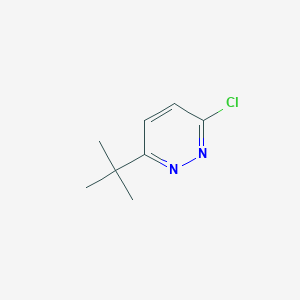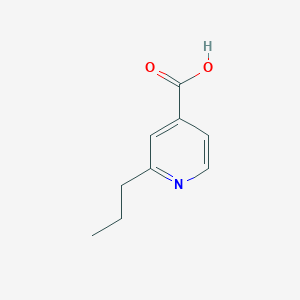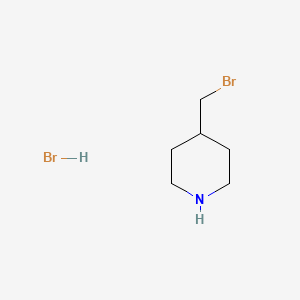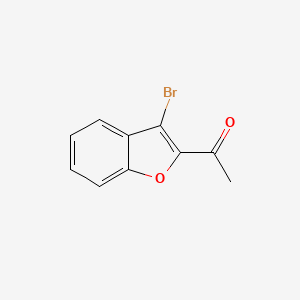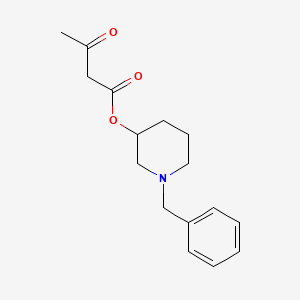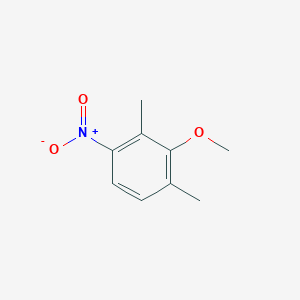
1-Bromo-4-fluoro-2,5-dimethylbenzene
Übersicht
Beschreibung
1-Bromo-4-fluoro-2,5-dimethylbenzene is a substituted benzene derivative that contains bromine and fluorine atoms as well as methyl groups on the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as a versatile synthon in organometallic chemistry.
Synthesis Analysis
The synthesis of related fluorobenzene compounds has been explored in several studies. For instance, a study has shown that 1-bromo-4-[18F]fluorobenzene can be synthesized via nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another related compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods highlight the versatility of bromo-fluorobenzene derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives has been studied using various spectroscopic methods, including 19F NMR, which reflects their crowded structures . X-ray crystallography has also been employed to investigate the molecular structures of these compounds, revealing large bond angles around certain atoms . The influence of substituents like bromine and fluorine on the geometry of the benzene ring has been discussed in the context of 1-bromo-3-fluorobenzene, providing insights into the electronic effects of these atoms .
Chemical Reactions Analysis
Bromo-fluorobenzene derivatives are key intermediates in various chemical reactions. For example, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a bromination product of 1,4-dimethoxy-2,3-dimethylbenzene, has been synthesized and used to create sulfur-functionalized benzoquinones . Additionally, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for organometallic synthesis, demonstrating the reactivity of bromo-substituted benzene derivatives in forming organometallic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives have been investigated using computational methods. Density Functional Theory (DFT) calculations have been used to predict the vibrational frequencies, molecular geometry, and electronic properties of these molecules . Time-dependent DFT (TD-DFT) has been applied to study the electronic structure and absorption spectra, revealing information about the charge transfer within the molecules . These studies provide a comprehensive understanding of the thermodynamic properties and reactivity of bromo-fluorobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Regioselective Bromination : 1-Bromo-4-fluoro-2,5-dimethylbenzene has been studied in the context of regioselective bromination and sulfur-functionalized quinone derivatives synthesis (Aitken et al., 2016).
Synthesis Methods : Various methods of synthesis, including reactions involving diazotization and bromination, have been explored for compounds including 1-bromo-4-fluoro-2,5-dimethylbenzene (Guo Zhi-an, 2009).
Photochemical Reactions : The compound has been part of studies on photochemical reactions of acyl iodides with aryl halides, demonstrating its utility in such processes (Voronkov et al., 2013).
Crystal Structure Analysis : Investigations into its crystal structure, particularly in relation to bromination products, provide insights into the molecular arrangement and interactions of such compounds (Hammershøj et al., 2005).
Fluorination Studies : Research on fluorination using xenon difluoride, exploring different reaction pathways and product formation, includes this compound as a case study (Koudstaal & Olieman, 2010).
Synthesis of Biphenyl Derivatives : It serves as a key intermediate in synthesizing certain biphenyl derivatives, useful in pharmaceutical contexts like the manufacture of flurbiprofen (Qiu et al., 2009).
Halogen-Substituent Effect Studies : Research into the spectroscopic properties of halogen-substituted compounds often includes this compound to understand the impact of different halogens on molecular properties (Misawa et al., 2019).
Reaction Kinetics : Experimental and theoretical studies have compared the bromination kinetics of 1-Bromo-4-fluoro-2,5-dimethylbenzene with other related compounds (Villalba et al., 2018).
Photofragment Spectroscopy : Studies in photofragment spectroscopy include this compound to understand the dynamics of molecular fragmentation upon UV exposure (Gu et al., 2001).
Thermochemical Studies : Understanding the thermochemistry of halogen-substituted methylbenzenes, including this compound, provides insights into their physical and chemical properties under various conditions (Verevkin et al., 2015).
Synthesis of Phosphonate Esters : Research on photo-induced synthesis of phosphonate esters includes the use of 1-bromo-4-fluoro-2,5-dimethylbenzene for developing efficient synthesis methods (Zhang Zhong-biao, 2011).
Eigenschaften
IUPAC Name |
1-bromo-4-fluoro-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDSJPXBFLCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543648 | |
| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2,5-dimethylbenzene | |
CAS RN |
51760-04-4 | |
| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

